6-(4-Aminophenyl)-3,4-dihydro-2(1H)-quinolinone
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Overview
Description
6-(4-Aminophenyl)-3,4-dihydro-2(1H)-quinolinone is a heterocyclic compound that features a quinolinone core with an aminophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminophenyl)-3,4-dihydro-2(1H)-quinolinone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzaldehyde with cyclohexanone in the presence of a base to form the intermediate, which is then cyclized to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(4-Aminophenyl)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone and dihydroquinolinone derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
6-(4-Aminophenyl)-3,4-dihydro-2(1H)-quinolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 6-(4-Aminophenyl)-3,4-dihydro-2(1H)-quinolinone involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone: Shares a similar core structure but with a pyridazinone ring.
4-(4-Aminophenyl)-2,6-diphenylpyrimidine: Contains a pyrimidine ring instead of a quinolinone ring.
Uniqueness
6-(4-Aminophenyl)-3,4-dihydro-2(1H)-quinolinone is unique due to its specific quinolinone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
6-(4-aminophenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H14N2O/c16-13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(18)17-14/h1-3,5-7,9H,4,8,16H2,(H,17,18) |
InChI Key |
FNRVGELJKUTYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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